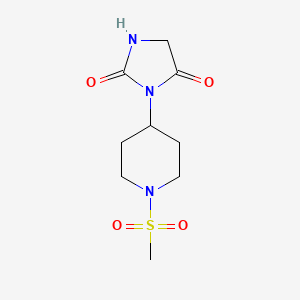

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(1-methylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-17(15,16)11-4-2-7(3-5-11)12-8(13)6-10-9(12)14/h7H,2-6H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQYQQKHPRJACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride.

Formation of the Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving urea or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(1-(Methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: This compound shares the piperidine and methylsulfonyl groups but has a different heterocyclic structure.

Piperidine Derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.

Uniqueness

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of piperidine and imidazolidine rings, along with the presence of the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, also known by its CAS number 2034388-96-8, is a compound of interest due to its potential biological activities. The compound features a piperidine ring, which is well-known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : CHNOS

- Molecular Weight : 261.30 g/mol

- Structure : The compound contains an imidazolidine core linked to a methylsulfonyl piperidine moiety.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The exact antibacterial efficacy of this compound remains to be fully characterized; however, its structural analogs suggest a promising profile.

Enzyme Inhibition

The compound is hypothesized to possess enzyme inhibitory properties. Piperidine derivatives have been recognized for their ability to inhibit acetylcholinesterase (AChE) and urease. In related studies, certain piperidine-based compounds achieved IC values as low as 0.63 µM against AChE . This suggests that this compound may also exhibit potent enzyme inhibition.

While the precise mechanism of action for this specific compound is still under investigation, it is likely that it interacts with various molecular targets involved in cellular signaling pathways. Compounds with similar structural motifs have been shown to alter enzyme activities and influence physiological responses .

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated several piperidine derivatives for their antibacterial properties and found that many exhibited significant activity against pathogenic bacteria. The findings suggest that the incorporation of the methylsulfonyl group may enhance this activity .

- Enzyme Inhibition Studies : Research has highlighted the potential of piperidine derivatives as AChE inhibitors, which are crucial in treating conditions such as Alzheimer's disease. The ability of these compounds to inhibit urease also points to their potential in managing urinary tract infections .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by cyclization with imidazolidine-2,4-dione precursors. Key steps include:

- Sulfonylation : Reacting 1-(piperidin-4-yl)imidazolidine-2,4-dione with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Purification : Use column chromatography or recrystallization to isolate the product. Optimization of solvent systems (e.g., methanol/ethyl acetate) improves yield .

- Yield Enhancement : Vary reaction temperature (40–60°C), stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride), and catalyst (e.g., DMAP) to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze H and C spectra for characteristic peaks: methylsulfonyl protons (δ 3.0–3.2 ppm), piperidine ring protons (δ 1.5–2.5 ppm), and imidazolidine-dione carbonyl carbons (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns using high-resolution MS (HRMS) or GC-MS .

- HPLC Purity Analysis : Utilize a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity >98% .

Q. What preliminary assays are recommended to evaluate the compound's bioactivity in CNS disorder models?

- Methodological Answer :

- In Vitro Receptor Binding : Screen for affinity at dopamine, serotonin, or NMDA receptors using radioligand displacement assays .

- Cellular Models : Test neuroprotective effects in oxidative stress-induced neuronal cell lines (e.g., SH-SY5Y) via MTT assays .

- Permeability Assessment : Use Caco-2 cell monolayers or PAMPA to predict blood-brain barrier penetration .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability or poor absorption .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes or plasma .

- Dose-Response Refinement : Adjust in vivo dosing regimens (e.g., subchronic administration) to align with in vitro IC values .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methylsulfonyl group in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace methylsulfonyl with acetyl, ethylsulfonyl, or aryl groups to compare potency .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., NMDA receptors) .

- Thermodynamic Analysis : Measure binding affinity (SPR or ITC) to correlate substituent effects with receptor occupancy .

Q. What methodologies are recommended for assessing the compound's metabolic stability and potential drug-drug interactions?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH to measure intrinsic clearance .

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates .

- Reactive Metabolite Detection : Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .

Q. How can impurities or degradation products be identified and quantified during stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions .

- HPLC-MS/MS Analysis : Use a gradient elution method (acetonitrile/0.1% formic acid) to separate and identify degradation products .

- ICH Guidelines : Follow Q1A(R2) and Q3B(R2) for stability-indicating methods and impurity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.